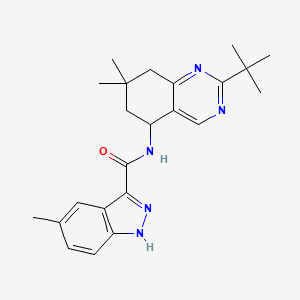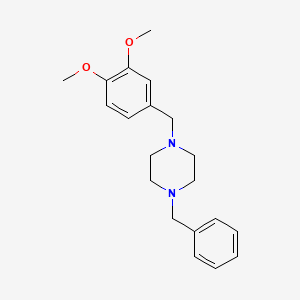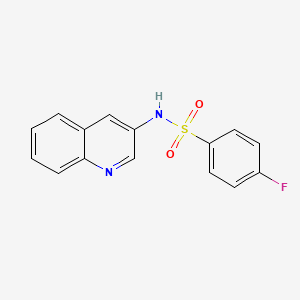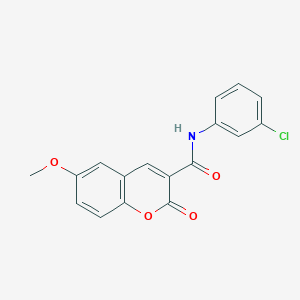![molecular formula C15H14BrN3O B5626693 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5626693.png)
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as BPP-7, is a chemical compound that has gained interest in the scientific community due to its potential applications in biomedical research. BPP-7 belongs to a class of compounds known as pyrazolopyrimidines and has been found to possess several interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to work through several different mechanisms of action. One such mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have several biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, one limitation of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is the development of new drugs based on the structure of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Researchers are also investigating the potential of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its potential applications in biomedical research.
Métodos De Síntesis
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized through a multistep process involving the reaction of various chemical reagents. One such method involves the reaction of 3-bromoaniline with propylhydrazine to form 2-(3-bromophenyl)propylhydrazine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have several potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-2-4-12-8-15(20)19-14(17-12)9-13(18-19)10-5-3-6-11(16)7-10/h3,5-9,18H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCIFYQJAYPCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)
![8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5626622.png)

![4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)

![3-methyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5626656.png)

![4-[3-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]thiomorpholine 1,1-dioxide](/img/structure/B5626681.png)
![2-chloro-N-[4-(4-cyanophenoxy)phenyl]benzamide](/img/structure/B5626686.png)
![[1-(5-chloro-2-methoxybenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5626700.png)
![2-[(4-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5626707.png)
![1-[3-(1H-tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5626721.png)

